molecular formula C8H16Cl2N4 B1458913 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride CAS No. 1609402-84-7

3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride

Cat. No. B1458913
CAS RN: 1609402-84-7
M. Wt: 239.14 g/mol
InChI Key: IPHSBXNNBLGSDL-UHFFFAOYSA-N
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Description

“3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C8H14N4.2ClH . It is a solid substance at room temperature . The compound has a molecular weight of 239.15 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include compounds similar to the one , has been reported in the literature . These compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” can be represented by the InChI code: 1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H .


Physical And Chemical Properties Analysis

“3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” is a solid substance at room temperature . It has a molecular weight of 239.15 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Compounds : Novel 1,2,4-triazole derivatives, including structures related to "3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride," have been synthesized and evaluated for antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis Techniques and Chemical Properties

  • Synthesis Methods : Research on triazole derivatives has also included detailed synthesis techniques, showcasing the variety of chemical reactions utilized to create complex molecules that include piperidine and triazole rings. These studies offer insights into the versatility of triazole compounds in chemical synthesis (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Molecular Structure and Interaction Analysis

  • Crystal Structure and Intermolecular Interactions : The crystal structure and intermolecular interactions of triazole derivatives have been analyzed, providing a deeper understanding of their potential binding mechanisms and interactions at the molecular level. This research is crucial for the development of compounds with specific biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Application in Cancer Research

  • Cancer Research : Triazole compounds, including those structurally related to the query molecule, have been investigated for their potential application in cancer treatment. This includes exploring their role as kinase inhibitors, which is a promising area of research for developing novel anticancer therapies (ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

  • Corrosion Inhibition : Some piperidine derivatives have been synthesized and tested for their effectiveness as corrosion inhibitors in natural seawater. This application demonstrates the potential industrial utility of triazole and piperidine compounds beyond their biological activities (Raj & Rajendran, 2013).

Future Directions

The future directions for research on “3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” and similar compounds could involve further exploration of their potential anticancer activities . This could include more in-depth studies on their mechanisms of action, as well as investigations into their efficacy against a wider range of cancer cell lines .

properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHSBXNNBLGSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 2
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 4
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 6
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride

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